molecular formula C22H26O5 B1252707 Dimethylwulignan A1

Dimethylwulignan A1

Cat. No.: B1252707
M. Wt: 370.4 g/mol
InChI Key: UCHGPGXURWMCBZ-RRMDADRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylwulignan A1 is a natural product derived from the stems of Schisandra henryi, a plant species native to China. It belongs to the class of aryltetralin lignans, which are known for their diverse biological activities. The compound has a molecular formula of C22H26O5 and a molecular weight of 370.4 g/mol .

Chemical Reactions Analysis

Dimethylwulignan A1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C22H26O5/c1-12-13(2)22(23)16-11-20(27-6)19(26-5)10-15(16)21(12)14-7-8-17(24-3)18(9-14)25-4/h7-13,21H,1-6H3/t12-,13+,21-/m1/s1

InChI Key

UCHGPGXURWMCBZ-RRMDADRESA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)OC)C

SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC)C

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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